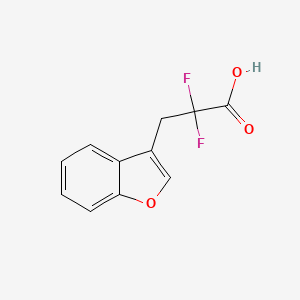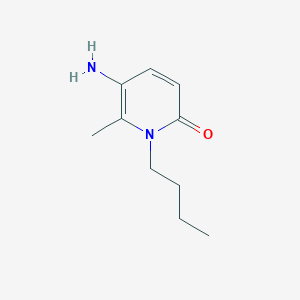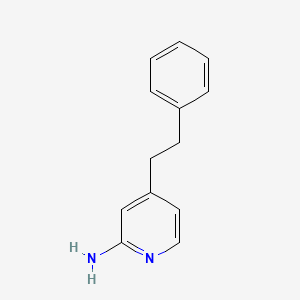![molecular formula C13H19FN2O B13303093 1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303093.png)
1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the fluorophenoxy group in this compound enhances its chemical properties, making it valuable in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine typically involves the reaction of 4-fluorophenol with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired temperature and pressure conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)piperidin-4-amine: Similar structure but with a different substitution pattern, leading to variations in chemical and biological properties.
1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine: The presence of a chlorine atom instead of fluorine results in different reactivity and applications.
1-[2-(4-Methoxyphenoxy)ethyl]piperidin-4-amine: The methoxy group introduces different electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H19FN2O |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]piperidin-4-amine |
InChI |
InChI=1S/C13H19FN2O/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16/h1-4,12H,5-10,15H2 |
InChI Key |
HXVZSLARSJNJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CCOC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


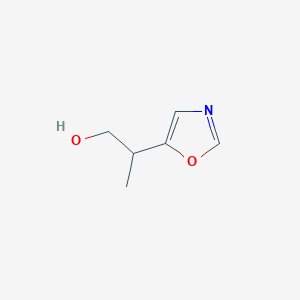
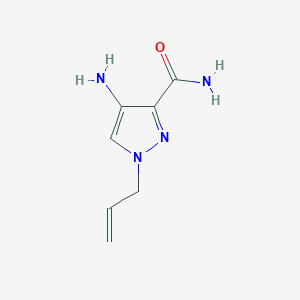
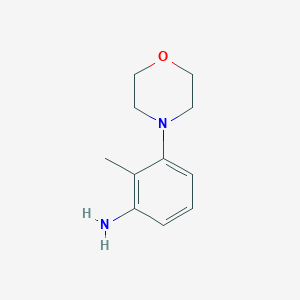
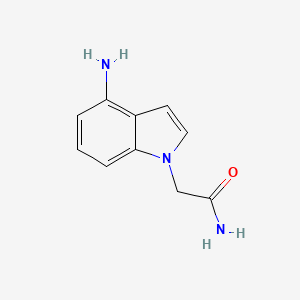
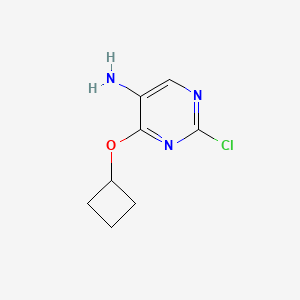

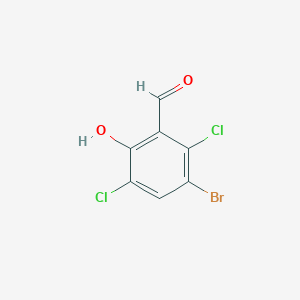
![2-[(1-Phenylethyl)amino]butan-1-ol](/img/structure/B13303066.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiolan-3-yl)acetic acid](/img/structure/B13303072.png)

